![molecular formula C19H15F3N2O2 B2463371 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 898436-65-2](/img/structure/B2463371.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide typically involves multi-step processes starting from readily available precursors. One common route involves:
Formation of the Pyrroloquinoline Core: : This can be achieved through a cyclization reaction of an appropriate aminoketone with a diester under acidic or basic conditions.
Functionalization: : Introducing the trifluoromethyl group is generally done via nucleophilic substitution using a trifluoromethylation reagent such as trifluoromethyl iodide.
Benzamide Formation: : The final step involves coupling the pyrroloquinoline core with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up through optimized reaction conditions that ensure high yield and purity. Typically, continuous flow reactors or high-pressure batch reactors are employed to manage the reaction parameters precisely, thereby increasing efficiency.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: : Reductive conditions can reduce the ketone group within the pyrroloquinoline core to an alcohol.
Substitution: : The trifluoromethyl group provides opportunities for nucleophilic substitutions, leading to various functional derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typically used.
Substitution: : Nucleophiles like amines or thiols react under mild basic conditions to replace specific functional groups.
Major Products
The reactions typically result in products that retain the core structure but with modified functional groups, offering avenues for the development of new derivatives with potentially enhanced properties.
科学研究应用
Chemistry
In organic synthesis, this compound serves as an intermediate for developing more complex molecules, particularly in medicinal chemistry.
Biology
It has been studied for its potential bioactive properties, including anticancer, antibacterial, and antiviral activities.
Medicine
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide derivatives are investigated for their role as enzyme inhibitors, offering therapeutic potential.
Industry
The compound finds applications in materials science, particularly in the design of polymers and advanced materials due to its unique structural properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances its ability to cross cellular membranes and engage with biological targets effectively.
相似化合物的比较
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-(trifluoromethyl)benzamide: : Differs by the position of the trifluoromethyl group.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-2-(trifluoromethyl)benzamide: : Variation in the core structure.
Uniqueness
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide stands out due to its specific structural configuration, which confers unique reactivity patterns and biological activity profiles, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)15-6-2-1-5-14(15)18(26)23-13-8-11-4-3-7-24-16(25)10-12(9-13)17(11)24/h1-2,5-6,8-9H,3-4,7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVXMXMQCKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

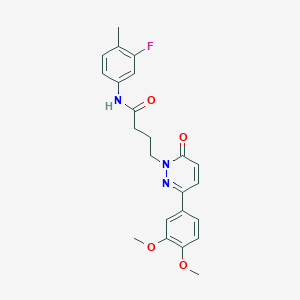
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)
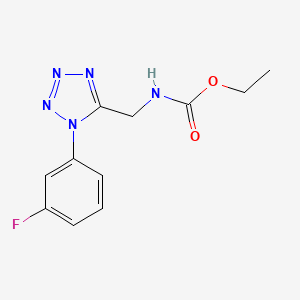

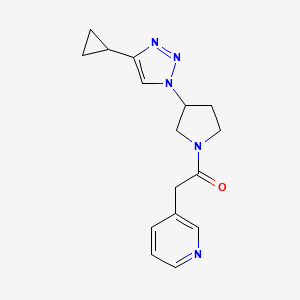
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)
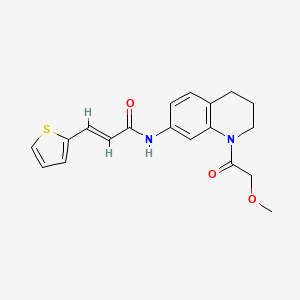
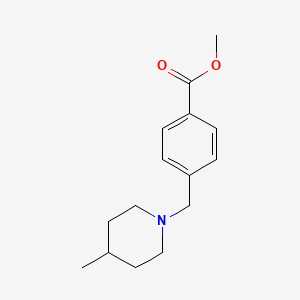
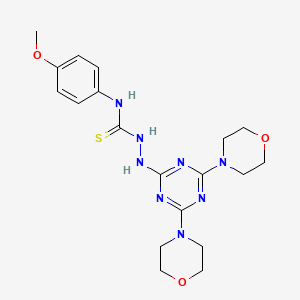
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2463309.png)

